molecular formula C21H17N3O3S B2923057 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-81-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2923057
CAS No.: 898428-81-4
M. Wt: 391.45
InChI Key: FOGIVWIZRHQUGQ-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide is a compound that integrates the structural features of quinazolinone and sulfonamide moieties. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The quinazolinone core is a privileged structure in medicinal chemistry, often used as a scaffold for drug development .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-15-22-20-13-6-5-12-19(20)21(25)24(15)17-9-7-8-16(14-17)23-28(26,27)18-10-3-2-4-11-18/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIVWIZRHQUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multi-step synthetic routes. One efficient approach starts from glycine and involves milder conditions such as reactions in aqueous media, phosphazo-method of condensation, and base-mediated selective ester-cleavage . The key step is the Grimmel’s hetero-cyclization method, which rapidly and efficiently forms the quinazolinone core . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes or receptors involved in microbial growth or inflammation . The sulfonamide group enhances the compound’s ability to bind to these targets, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfonamide-containing molecules. For example:

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core fused with a sulfonamide group, which is known for its diverse biological activities. The specific structural features include:

  • Quinazoline Ring : Imparts various biological activities including anti-cancer and anti-inflammatory properties.
  • Sulfonamide Group : Enhances solubility and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Pharmacological Activity

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of quinazoline compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been noted for their ability to induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to the anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that derivatives of quinazoline compounds showed potent inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
    • Another investigation revealed that the compound significantly reduced nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its antitumor efficacy .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < 10 µM
Anti-inflammatoryReduced NO production
Enzyme InhibitionSignificant inhibition observed

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